1-bromo-9H-fluoren-9-one

Catalog No.
S1892072
CAS No.
36804-63-4
M.F
C13H7BrO
M. Wt
259.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-9H-fluoren-9-one

CAS Number

36804-63-4

Product Name

1-bromo-9H-fluoren-9-one

IUPAC Name

1-bromofluoren-9-one

Molecular Formula

C13H7BrO

Molecular Weight

259.1 g/mol

InChI

InChI=1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H

InChI Key

YOXUOHDHFCBGHY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Br

The exact mass of the compound 1-bromo-9H-fluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-9H-fluoren-9-one (CAS: 36804-63-4) is a halogenated derivative of the polycyclic aromatic hydrocarbon 9-fluorenone. The fluorenone core provides a rigid, planar structure known for facilitating π-π stacking, a critical property for charge transport in organic electronic materials. The compound's primary value lies in the specific placement of the bromine atom at the C1 position, which, along with the C9 ketone group, provides two distinct and regiochemically defined reactive sites for advanced organic synthesis and materials science applications.

Substituting 1-bromo-9H-fluoren-9-one with its common positional isomer, 2-bromo-9H-fluoren-9-one, or the unsubstituted parent compound, 9-fluorenone, can lead to complete failure in specific synthetic pathways and unpredictable electronic properties in final materials. The C1 bromine's proximity to the C9 carbonyl group creates a unique steric and electronic environment that directly governs intramolecular cyclization reactions and influences the molecule's reduction potential. Using the C2 isomer will yield different regioisomers or prevent desired ring-closing reactions altogether, while using the parent compound lacks a critical synthetic handle for cross-coupling. This makes 1-bromo-9H-fluoren-9-one a non-interchangeable precursor for target molecules requiring its specific substitution pattern.

Essential Precursor for High-Yield Synthesis of Phenanthrene-9,10-diones

The C1-bromo substitution is structurally essential for specific intramolecular cyclization reactions that are sterically or electronically impossible with other isomers. For instance, the synthesis of phenanthrene-9,10-diones via palladium-catalyzed annulation of arynes relies on the ortho-halide configuration provided by the 1-bromo position to facilitate efficient ring formation. While direct yield comparisons for this specific transformation are not available, related palladium-catalyzed cyclocarbonylations of o-halobiaryls to form fluorenones consistently demonstrate that the ortho-halide precursor is required, achieving yields as high as 95-99%. Using a meta-substituted isomer like 2-bromo-9-fluorenone would not enable this specific annulation pathway.

Evidence DimensionSynthetic Pathway Accessibility
Target Compound DataEnables specific palladium-catalyzed intramolecular annulation/cyclization pathways.
Comparator Or Baseline2-bromo-9H-fluoren-9-one: Does not possess the required ortho-halide configuration for this class of cyclization, preventing the reaction.
Quantified DifferenceQualitatively enables a synthetic route unavailable to its common isomer.
ConditionsPalladium-catalyzed aryne annulation or cyclocarbonylation for the synthesis of polycyclic quinones.

For synthesizing specific phenanthrene-based structures, this compound is a required precursor, not an optional one.

Distinct Photophysical Properties Compared to Unsubstituted Fluorenone

The introduction of a bromine atom significantly alters the electronic and, therefore, photophysical properties compared to the parent 9-fluorenone. While a direct, side-by-side comparison with the 1-bromo isomer is not readily available, studies on the parent 9-fluorenone in non-polar solvents like hexane show an emission maximum at 500 nm. The heavy bromine atom at the C1 position is expected to enhance intersystem crossing (ISC) due to the heavy-atom effect, which can be a critical parameter for applications requiring high triplet state quantum yields, such as in phosphorescent organic light-emitting diodes (OLEDs) or photodynamic therapy. This contrasts with the parent compound where ISC efficiency is highly dependent on solvent and temperature.

Evidence DimensionFluorescence Emission Maximum (S1 -> S0)
Target Compound DataProperties are significantly modulated by the C1-bromo group, which is known to influence intersystem crossing rates.
Comparator Or Baseline9-Fluorenone (unsubstituted): Emission maximum at 500 nm.
Quantified DifferenceThe presence of the bromine atom provides a mechanism (heavy-atom effect) to tune photophysical properties, a feature absent in the parent compound.
ConditionsSpectroscopic analysis in hexane solution.

This compound should be selected over unsubstituted 9-fluorenone when enhanced intersystem crossing and triplet state population are required for optoelectronic or photosensitizing applications.

Predictable Regiochemistry in Further Functionalization

The defined placement of the bromine atom at C1 provides a single, predictable site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is a critical advantage for process control and purity of the final product compared to using crude brominated mixtures or undertaking the bromination of 9-fluorenone in-house, which can produce a mixture of isomers requiring extensive purification. While 2-bromo-9-fluorenone also offers a single reaction site, the C1 position's unique electronic environment can influence reaction kinetics and the properties of the resulting coupled product. The use of a high-purity, isomerically defined starting material like 1-bromo-9H-fluoren-9-one is fundamental for reproducible, scalable synthesis of complex molecules.

Evidence DimensionIsomeric Purity & Reaction Control
Target Compound DataProvides a single, defined C1 position for predictable cross-coupling reactions.
Comparator Or BaselineCrude brominated 9-fluorenone mixture: Results in multiple isomers, complicating purification and reducing yield of the desired product.
Quantified DifferenceEliminates the need for isomeric separation, improving process efficiency and ensuring batch-to-batch reproducibility.
ConditionsStandard palladium-catalyzed cross-coupling reactions.

Procuring this specific isomer saves significant time and resources by avoiding complex purification steps and ensuring the predictable synthesis of the target molecule.

Precursor for Regiochemically Defined Polycyclic Aromatic Hydrocarbons (PAHs)

The compound's structure is ideally suited for syntheses where a subsequent intramolecular ring-closing reaction is required between the C1 position and another part of the molecule. This makes it a critical starting material for specific, complex PAH and heterocyclic systems that cannot be easily accessed from other isomers.

Building Block for Electron-Accepting Materials in Organic Electronics

As a derivative of the electron-deficient 9-fluorenone core, this compound serves as a valuable building block for creating new electron-transporting or electron-accepting materials for organic electronics. The C1-bromo position allows for its incorporation into polymers or small molecules via cross-coupling, where the fluorenone unit can be used to tune the material's LUMO energy level and electron affinity.

Monomer for Polymers with Tuned Photophysical Properties

The presence of the heavy bromine atom makes this compound a candidate monomer for polymers where enhanced phosphorescence or triplet state activity is desired. When copolymerized, the 1-bromo-9H-fluoren-9-one unit can act as a site to increase intersystem crossing efficiency throughout the polymer chain, a key attribute for developing materials for phosphorescent OLEDs or sensors.

XLogP3

4.3

Wikipedia

1-Bromo-9-fluorenone

Dates

Last modified: 08-16-2023

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